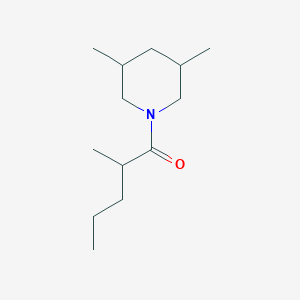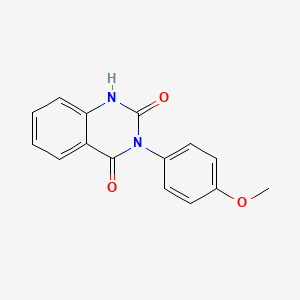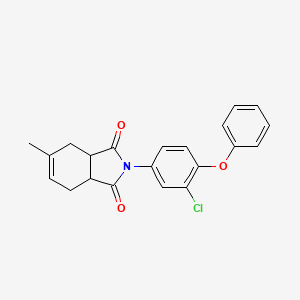
3,5-dimethyl-1-(2-methylpentanoyl)piperidine
Vue d'ensemble
Description
3,5-dimethyl-1-(2-methylpentanoyl)piperidine, also known as DMPVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as MDPV and α-PVP. DMPVP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mécanisme D'action
3,5-dimethyl-1-(2-methylpentanoyl)piperidine acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their extracellular concentrations in the brain. This results in a stimulant effect, including increased alertness, energy, and euphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with the dopamine and norepinephrine transporters.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of this compound has been associated with neurotoxicity and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-1-(2-methylpentanoyl)piperidine in lab experiments include its ability to produce consistent and reproducible effects on the central nervous system, as well as its structural similarity to other cathinones, which allows for comparisons between different compounds. The limitations include its potential for abuse and the need for careful handling due to its psychoactive properties.
Orientations Futures
Future research on 3,5-dimethyl-1-(2-methylpentanoyl)piperidine could focus on its potential therapeutic applications, such as its use as a treatment for attention deficit hyperactivity disorder or depression. It could also investigate the long-term effects of this compound on the brain and cardiovascular system, as well as its potential for addiction and abuse liability. Additionally, research could explore the development of new cathinone derivatives with improved safety profiles and therapeutic potential.
Applications De Recherche Scientifique
3,5-dimethyl-1-(2-methylpentanoyl)piperidine has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have similar effects to other cathinones, including increased dopamine and norepinephrine release and inhibition of their reuptake. This compound has also been used to investigate the mechanisms underlying addiction and drug abuse.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-6-12(4)13(15)14-8-10(2)7-11(3)9-14/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGFYCOKWTRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(CC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)
![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953758.png)




![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)

![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)
![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)
